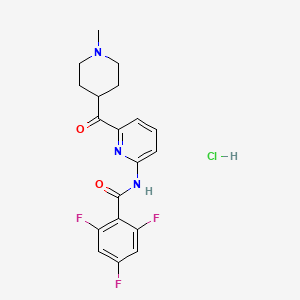

Lasmiditan hydrochloride

Descripción general

Descripción

- Actúa como un agonista altamente selectivo para el receptor 5-HT (1F) .

- Los estudios de unión in vitro indican que su valor Ki en el receptor 5-HT (1F) es 2.21 nM .

- Lasmiditan es particularmente relevante para la investigación relacionada con la migraña .

Clorhidrato de COL-144: (también conocido como ) es un compuesto novedoso de acción central.

Métodos De Preparación

Rutas sintéticas: La ruta sintética para Lasmiditan implica varios pasos, comenzando con precursores disponibles comercialmente.

Condiciones de reacción: Las condiciones de reacción específicas y los reactivos utilizados en la síntesis son propietarios, pero generalmente implican múltiples transformaciones químicas.

Producción industrial: Los métodos de producción a escala industrial no se divulgan ampliamente, pero probablemente involucran la optimización para el rendimiento, la pureza y la seguridad.

Análisis De Reacciones Químicas

Reacciones: Lasmiditan puede sufrir diversas reacciones, incluyendo , , y .

Reactivos comunes: Los reactivos específicos utilizados en estas reacciones son propietarios.

Productos principales: Los productos primarios formados durante la síntesis son el propio Lasmiditan y cualquier intermedio.

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Lasmiditan selectively binds to the 5-HT1F receptors located in both the central and peripheral nervous systems. This receptor affinity leads to the inhibition of trigeminal nerve activity, which is crucial in the pathophysiology of migraines. The mechanism involves:

- Inhibition of Calcitonin Gene-Related Peptide (CGRP) : Lasmiditan reduces CGRP release, a neuropeptide implicated in migraine pathogenesis .

- Reduction of Neuroinflammatory Responses : Studies indicate that lasmiditan inhibits trigeminovascular protein extravasation, contributing to its anti-migraine effects .

Clinical Efficacy

Lasmiditan's effectiveness has been demonstrated in several large-scale clinical trials. Key findings include:

- Phase 3 Trials : Two pivotal studies, SAMURAI and SPARTAN, showed that lasmiditan significantly alleviates migraine pain within two hours of administration compared to placebo. The response rates for pain relief were approximately 40% for lasmiditan versus 13% for placebo .

- Dosing : Lasmiditan is available in doses of 50 mg, 100 mg, and 200 mg, with the maximum recommended daily dose being 200 mg .

Efficacy Data Table

| Study | Dose (mg) | Pain-Free at 2 Hours (%) | Placebo Response (%) |

|---|---|---|---|

| SAMURAI | 50 | 40 | 13 |

| SPARTAN | 100 | 42 | 14 |

| Combined Data | 200 | 45 | 15 |

Safety Profile

The safety profile of lasmiditan has been extensively evaluated. Common treatment-emergent adverse events (TEAEs) reported include:

- Dizziness

- Somnolence

- Fatigue

- Nausea

Most adverse events were mild to moderate in severity. Serious adverse events were rare, with no reported deaths during clinical trials .

Safety Data Table

| Adverse Event | Placebo (%) | Lasmiditan (50 mg) (%) | Lasmiditan (100 mg) (%) | Lasmiditan (200 mg) (%) |

|---|---|---|---|---|

| Dizziness | 13 | 26 | 40 | 44 |

| Somnolence | 5 | 10 | 20 | 25 |

| Serious Events | <1 | <1 | <1 | <1 |

Case Studies and Real-world Applications

Lasmiditan has emerged as a valuable option for patients who are refractory to traditional migraine therapies, particularly those with cardiovascular risk factors who cannot use triptans due to their vasoconstrictive properties. A notable case involved a patient with a history of ischemic heart disease who successfully managed acute migraine attacks with lasmiditan without experiencing adverse cardiovascular effects .

Mecanismo De Acción

- Lasmiditan ejerce sus efectos activando selectivamente el receptor 5-HT (1F) .

- Los objetivos moleculares y las vías descendentes involucradas en su acción aún están bajo investigación.

Comparación Con Compuestos Similares

Unicidad: Lasmiditan destaca por su alta selectividad para el receptor 5-HT (1F).

Compuestos similares: Si bien Lasmiditan es único, otros compuestos que se dirigen a los receptores de serotonina incluyen (un agonista del receptor 5-HT (1F) de primera generación) y análogos relacionados[,,].

Actividad Biológica

Lasmiditan hydrochloride is a novel medication primarily used for the acute treatment of migraines. As a selective agonist of the serotonin receptor subtype 5-HT1F, it represents a new class of anti-migraine drugs known as neurally acting anti-migraine medications (NAAMAs). Unlike traditional triptans, which can cause vasoconstriction, lasmiditan provides an effective alternative without these cardiovascular risks.

Lasmiditan acts selectively on the 5-HT1F receptors located in the central and peripheral nervous systems. This selectivity is crucial as it allows for the inhibition of trigeminal neuronal activity, which is central to migraine pathophysiology. The binding affinity and functional activity of lasmiditan at various serotonin receptors have been extensively studied, demonstrating its unique profile compared to other migraine medications.

Binding Affinity and Functional Activity

The following table summarizes lasmiditan's binding affinity (Ki values) and functional activity (EC50 values) at several 5-HT receptors:

| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

|---|---|---|

| 5-HT1A | 228 | Not applicable |

| 5-HT1B | 1463 | Not applicable |

| 5-HT1D | 555 | Not applicable |

| 5-HT1E | 366 | Not applicable |

| 5-HT1F | 1.85 | 3.74 - 15.9 |

| 5-HT2A | >30,000 | Not applicable |

| 5-HT2B | 5977 | Not applicable |

| 5-HT7 | 17,322 | Not applicable |

Note: Ki values indicate binding affinity, where lower values reflect higher affinity for the receptor. EC50 values indicate the concentration required for half-maximal response.

Pharmacokinetics

Lasmiditan is characterized by rapid oral absorption with a median time to peak concentration (Tmax) of approximately 1.8 hours and an oral bioavailability of around 40% . The compound is metabolized in the liver through non-CYP pathways, primarily involving ketone reduction. Its major metabolites include M7, M8, and M18, with M7 showing some binding to GABAA channels but lacking significant physiological activity .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Tmax | 1.8 hours |

| Bioavailability | ~40% |

| Half-life | ~5 hours |

| Plasma Protein Binding | 55-60% |

Clinical Efficacy and Safety

Lasmiditan has undergone several clinical trials to evaluate its efficacy and safety profile in treating acute migraine attacks. The CENTURION study demonstrated statistically significant superiority over placebo in achieving pain freedom at two hours post-dose .

Case Studies

In a recent study involving a Chinese population, lasmiditan was shown to be effective in reducing migraine symptoms compared to placebo, with no new safety signals detected . The study included 326 patients with similar demographic characteristics across treatment groups.

Demographics of Study Participants

| Characteristic | Value |

|---|---|

| Mean Age | 37.8 years |

| Female Percentage | 72.2% |

| Mean Duration of Migraine | 12.7 years |

| Baseline Attack Frequency | 4.3 per month |

Propiedades

IUPAC Name |

2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O2.ClH/c1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22;/h2-4,9-11H,5-8H2,1H3,(H,23,24,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTPRLDGGGYWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613677-28-4 | |

| Record name | Benzamide, 2,4,6-trifluoro-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613677-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lasmiditan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0613677284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-trifluoro-N-[6-(1-methylpiperidine-3-carbonyl)-2-pyridyl]benzamide;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.256.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LASMIDITAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7A23C6P5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.